Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
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Overview
Description
Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a benzopyran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize the yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate can be compared with other similar compounds, such as:
4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester: This compound shares a similar pyrimidine structure but differs in its benzopyran moiety.
3-Butyn-1-ol: Although structurally different, this compound is used in similar synthetic applications and can undergo comparable chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
153004-49-0 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
ethyl 4-(6-oxo-1H-pyrimidin-5-yl)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-2-21-16(20)14-7-11(12-8-17-9-18-15(12)19)10-5-3-4-6-13(10)22-14/h3-6,8-9,11,14H,2,7H2,1H3,(H,17,18,19) |
InChI Key |
YMOKXGJQHJZOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C2=CC=CC=C2O1)C3=CN=CNC3=O |
Origin of Product |
United States |
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